2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 3-fluoro-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 3-fluoro-4-methylbenzoate is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a dihydroisoquinoline moiety, a fluorinated aromatic ring, and an ester functional group, which could contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 3-fluoro-4-methylbenzoate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the ester group: The esterification reaction can be performed using an acid chloride or anhydride with the corresponding alcohol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions could target the carbonyl group in the ester, potentially converting it to an alcohol.
Substitution: The aromatic ring with the fluorine atom may undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe or ligand in studies involving receptor binding or enzyme inhibition.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting neurological or inflammatory diseases.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl benzoate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-fluoro-4-methylbenzoic acid: Contains the fluorinated aromatic ring but lacks the dihydroisoquinoline and ester functionalities.
Uniqueness
The presence of both the dihydroisoquinoline moiety and the fluorinated aromatic ring in 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 3-fluoro-4-methylbenzoate may confer unique properties, such as enhanced binding affinity to biological targets or improved stability.
Eigenschaften
IUPAC Name |
[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-fluoro-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c1-13-6-7-15(10-17(13)20)19(23)24-12-18(22)21-9-8-14-4-2-3-5-16(14)11-21/h2-7,10H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHGAIGUGZOYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)N2CCC3=CC=CC=C3C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.